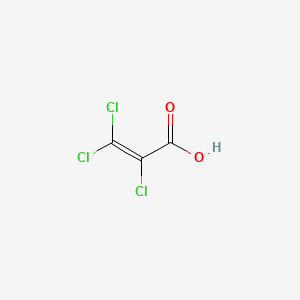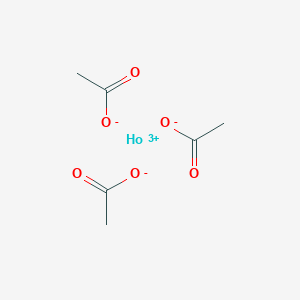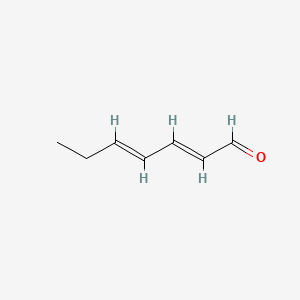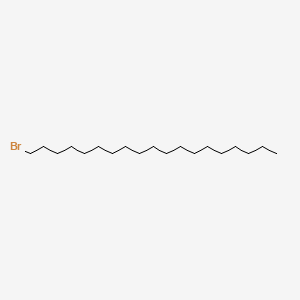
Acide trichloroacétique
Vue d'ensemble
Description
2,3,3-Trichloroacrylic acid is a useful research compound. Its molecular formula is C3HCl3O2 and its molecular weight is 175.39 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,3-Trichloroacrylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.34 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,3-Trichloroacrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3-Trichloroacrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactif d'appariement ionique en LC–MS–MS
L'acide trichloroacétique (TCA) est utilisé comme réactif d'appariement ionique en chromatographie liquide-spectrométrie de masse en tandem (LC–MS–MS). Cette application est particulièrement importante pour l'analyse de composés aminoglycosidiques très polaires tels que la gentamicine, la kanamycine et l'apramycine . Le rôle du TCA dans la précipitation des protéines plasmatiques et la récupération de l'échantillon a été étudié, une concentration optimisée de 25 à 30 % de TCA offrant la meilleure récupération de l'échantillon pour les aminoglycosides à partir du plasma de rat .
Synthèse de composés organiques
Le TCA est impliqué dans la synthèse de divers composés organiques. Il agit comme un élément constitutif de la synthèse organique, où sa réactivité peut être exploitée pour créer des molécules complexes. Cela inclut son utilisation dans des réactions catalytiques, telles que la protodéboronation des esters boroniques de pinacol, qui est une étape clé dans l'hydrométhylation formelle anti-Markovnikov des alcènes .
Chimie analytique
En chimie analytique, le TCA est utilisé pour la séparation et l'analyse des composés. Par exemple, il peut être analysé en utilisant la chromatographie liquide haute performance en phase inverse (HPLC) avec des conditions spécifiques impliquant l'acétonitrile, l'eau et l'acide phosphorique . Cette méthode est essentielle pour le contrôle de la qualité et l'évaluation de la pureté des produits pharmaceutiques et autres produits chimiques.
Recherche en biochimie
Le TCA joue un rôle important dans la recherche en biochimie. Il est largement utilisé pour la précipitation des macromolécules, telles que les protéines, l'ADN et l'ARN. Ce processus est crucial pour l'isolement et la purification de ces biomolécules en vue d'une analyse et d'expérimentations ultérieures .
Propriétés
IUPAC Name |
2,3,3-trichloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3O2/c4-1(2(5)6)3(7)8/h(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUBNWIGNSIRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177093 | |
| Record name | 2,3,3-Trichloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2257-35-4 | |
| Record name | 2,3,3-Trichloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2257-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3-Trichloroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3-Trichloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trichloroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trichloroacrylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682D8NWU8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of trichloroacrylic acid?
A1: Trichloroacrylic acid has the molecular formula C3HCl3O2 and a molecular weight of 177.38 g/mol. Spectroscopic studies, including Raman spectroscopy [, ] and nuclear quadrupole resonance (NQR) [], have provided insights into its structure. The Raman spectrum of the liquid form at 80°C suggests an equilibrium between monomeric and likely dimeric forms []. Single-crystal Zeeman NQR at 303 K and 275 K revealed specific values for the quadrupole coupling constant (eQΦzz h-1) and asymmetry parameter (η) for each of the three chlorine atoms in the molecule, highlighting the influence of the differing chemical environments on these parameters [].
Q2: How does the structure of trichloroacrylic acid impact its chemical behavior?
A2: The presence of three chlorine atoms and the carboxylic acid group significantly influences the reactivity of trichloroacrylic acid. For example, it can undergo reactions such as esterification, decarboxylation, and addition reactions across the carbon-carbon double bond. The electron-withdrawing nature of the chlorine atoms influences the acidity of the carboxylic acid group.
Q3: What is known about the phase transitions of trichloroacrylic acid?
A3: Research indicates that trichloroacrylic acid undergoes a phase transition. While the exact temperature is not specified in the provided abstracts, studies using single-crystal Zeeman NQR employed two different temperatures – 303 K for the high-temperature phase I and 275 K for the low-temperature phase II []. Furthermore, research using X-ray diffraction, NQR, and pyroelectricity measurements also investigated the phase transition in this compound [, ]. The change in hydrogen bonding dynamics within the dimeric structure of trichloroacrylic acid is suggested to play a role in this phase transition [].
Q4: How does trichloroacrylic acid behave in aqueous solutions?
A4: While not directly addressed in the provided abstracts, the presence of the carboxylic acid group suggests that trichloroacrylic acid would be soluble in water to some extent, potentially undergoing ionization to form the corresponding carboxylate anion. The degree of ionization would depend on the pH of the solution.
Q5: Are there any environmental concerns related to trichloroacrylic acid?
A5: One study describes trichloroacrylic acid as a degradation product of tetrachlorosuccinic acid []. Considering its structure and the known environmental persistence of chlorinated organic compounds, further investigation into the potential environmental impact and degradation pathways of trichloroacrylic acid would be beneficial.
Q6: What analytical methods are used to study trichloroacrylic acid?
A6: Various analytical techniques have been employed to study trichloroacrylic acid, including:
- Raman Spectroscopy [, ]: Provides information about molecular vibrations and rotations, aiding in structural characterization and identification of functional groups.
- Single Crystal Zeeman NQR []: Offers insights into the electronic environment around quadrupolar nuclei (chlorine in this case), enabling the determination of quadrupole coupling constants and asymmetry parameters.
- X-ray Diffraction [, ]: Allows for the determination of the crystal structure and phase transitions in solid-state trichloroacrylic acid.
- Pyroelectricity Measurements [, ]: Can detect the presence of spontaneous polarization in a material, which can be indicative of phase transitions or structural changes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)








